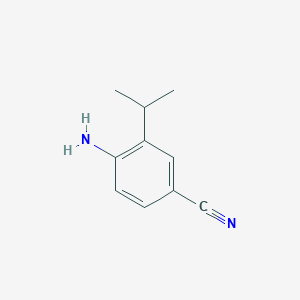

4-Amino-3-isopropylbenzonitrile

Description

Significance in Contemporary Organic Synthesis Research

In the field of organic synthesis, 4-Amino-3-isopropylbenzonitrile serves as a crucial starting material or intermediate. Its chemical architecture allows for a variety of transformations. The amino group can be readily diazotized and converted into a range of other functional groups, while the nitrile group can undergo hydrolysis, reduction, or nucleophilic addition to create different chemical entities.

The compound's structure is particularly relevant in the synthesis of heterocyclic compounds and in creating libraries of small molecules for high-throughput screening. Researchers utilize it in multi-step synthetic pathways to construct larger, more intricate molecular frameworks. Key reactions involving this compound include:

Nucleophilic Substitution: The cyano (nitrile) group can be targeted in nucleophilic substitution reactions, enabling the introduction of diverse functionalities. evitachem.com

Coupling Reactions: The aromatic ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form biaryl structures or introduce complex substituents. evitachem.com

Building Block for Inhibitors: It has been identified as a key building block for creating beta-secretase (BACE1) inhibitors. evitachem.com These inhibitors are of significant interest in pharmaceutical research for their potential to interfere with the processing of amyloid precursor protein. evitachem.com

The physical and chemical properties of this compound are fundamental to its application in synthesis, dictating reaction conditions and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | ~174.24 g/mol |

| Boiling Point | 88-90 °C (at 5 mmHg) |

| Density | 0.765 g/mL (at 14 °C) |

| Refractive Index | n20/D 1.52 |

Data sourced from EvitaChem. evitachem.com

Interdisciplinary Research Landscape and Potential

The utility of this compound extends beyond traditional organic synthesis into several interdisciplinary research areas. Its primary significance in this context is as a molecular scaffold for the development of biologically active agents.

The most prominent interdisciplinary application is in medicinal chemistry and neuropharmacology . The compound is a precursor for synthesizing molecules targeting neurodegenerative diseases, most notably Alzheimer's disease. evitachem.com As a component of potential beta-secretase inhibitors, it plays a role in the development of therapeutic agents designed to modulate the biological pathways implicated in Alzheimer's pathology. evitachem.com The amino group can enhance the binding affinity of derivative compounds to target enzymes through hydrogen bonding, a key consideration in rational drug design. evitachem.com

Furthermore, the broader class of aminobenzonitrile derivatives is being explored in other biomedical fields. For instance, related structures like 4-amino-3-nitrobenzonitrile (B23877) have been studied for their potential in forming novel base pairs and have been proposed as a basis for antiviral prodrugs. researchgate.net This suggests a potential, though not yet directly reported, avenue for this compound derivatives in antiviral research, leveraging its structural motifs for interaction with biological macromolecules.

Table 2: Interdisciplinary Applications and Research Potential

| Research Field | Role of this compound | Specific Application Area |

|---|---|---|

| Medicinal Chemistry | Foundational building block | Synthesis of beta-secretase (BACE1) inhibitors. evitachem.com |

| Neuropharmacology | Precursor to therapeutic agents | Development of potential treatments for Alzheimer's disease. evitachem.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-3-nitrobenzonitrile |

| 3-amino-2-nitrobenzonitrile |

| Uracil |

| Thymine |

| Cytosine |

| Favipiravir |

| GS-441524 |

| Acyclovir |

| 2',3'-didehydro-2',3'-dideoxyuridine (d4U) |

| 2',3'-didehydro-2',3'-dideoxycytidine (d4C) |

| 4-Amino-3-hydroxybenzonitrile |

| Trifluoroacetic Acid |

| 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (B1207046) |

| N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea |

| 4-Amino-3-methoxybenzonitrile |

| 4-amino 3-nitrobenzoic acid |

| Manganese dichloride tetrahydrate |

| p-aminophenol |

| Acetic anhydride (B1165640) |

| Nitric acid |

| 4-acetoxy-2-acetamino nitrobenzene (B124822) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

4-amino-3-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7H,12H2,1-2H3 |

InChI Key |

HRHVMROOMAZPCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Isopropylbenzonitrile

Established Synthetic Pathways

Established synthetic routes to 4-Amino-3-isopropylbenzonitrile rely on classical aromatic chemistry, including nitration, reduction, and electrophilic substitution reactions on readily available benzonitrile (B105546), toluene (B28343), or aniline (B41778) precursors.

Nitration and Subsequent Reduction Strategies for Aromatic Benzonitriles

A common and well-established method for the introduction of an amino group onto an aromatic ring is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. In the context of synthesizing this compound, this strategy would commence with 3-isopropylbenzonitrile.

The first step involves the electrophilic nitration of 3-isopropylbenzonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. The isopropyl group at the 3-position and the cyano group at the 1-position will direct the incoming nitro group. The isopropyl group is an ortho-, para-director, while the cyano group is a meta-director. Considering the positions relative to both groups, the nitro group is directed to the 4-position, yielding 3-isopropyl-4-nitrobenzonitrile.

The subsequent step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. Classical methods often utilize metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is also a highly effective method. These reactions typically provide the desired this compound in good yield.

A general representation of this two-step sequence is shown below:

Step 1: Nitration3-isopropylbenzonitrile + HNO₃/H₂SO₄ → 3-isopropyl-4-nitrobenzonitrile

Step 2: Reduction3-isopropyl-4-nitrobenzonitrile + Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) → this compound

Electrophilic Aromatic Substitution Approaches for Isopropyl Group Introduction

Another established pathway involves the introduction of the isopropyl group onto a pre-existing aminobenzonitrile scaffold via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. This approach would start with 4-aminobenzonitrile (B131773).

The Friedel-Crafts alkylation typically uses an alkyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.org The Lewis acid activates the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile.

However, a significant challenge in this approach is the presence of the amino group on the aromatic ring. nih.gov The amino group is a strong Lewis base and can react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic substitution. nih.gov This deactivation can prevent the desired alkylation from occurring.

To circumvent this issue, the amino group is often protected prior to the Friedel-Crafts reaction. A common protecting group is the acetyl group, which can be introduced by reacting 4-aminobenzonitrile with acetic anhydride (B1165640). The resulting 4-acetamidobenzonitrile is then subjected to Friedel-Crafts isopropylation. The acetyl group is less deactivating and allows the alkylation to proceed. The isopropyl group is directed to the position ortho to the activating acetamido group (and meta to the deactivating cyano group), yielding 4-acetamido-3-isopropylbenzonitrile. The final step is the deprotection of the amino group by hydrolysis of the amide, typically under acidic or basic conditions, to afford this compound.

A summary of this multi-step approach is as follows:

Step 1: Protection4-aminobenzonitrile + Acetic Anhydride → 4-acetamidobenzonitrile

Step 2: Friedel-Crafts Alkylation4-acetamidobenzonitrile + 2-chloropropane/AlCl₃ → 4-acetamido-3-isopropylbenzonitrile

Step 3: Deprotection4-acetamido-3-isopropylbenzonitrile + H₃O⁺/heat → this compound

Multistep Synthesis from Toluene Precursors

A plausible synthetic route can be designed starting from toluene derivatives, such as p-toluidine (B81030) (4-methylaniline). This multi-step synthesis involves a series of functional group transformations to build the target molecule.

One potential sequence begins with the protection of the amino group of p-toluidine, for example, by acetylation with acetic anhydride to form N-(4-methylphenyl)acetamide. This is followed by a Friedel-Crafts isopropylation to introduce the isopropyl group at the position ortho to the activating acetamido group, resulting in N-(4-methyl-3-isopropylphenyl)acetamide.

The next crucial step is the conversion of the methyl group into a nitrile group. This can be achieved through a sequence of reactions. First, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 4-acetamido-3-isopropylbenzoic acid. The carboxylic acid can then be converted to a primary amide via its acid chloride, followed by treatment with ammonia. Finally, the amide is dehydrated to the nitrile using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀), giving 4-acetamido-3-isopropylbenzonitrile. The last step is the hydrolysis of the protecting acetyl group to furnish this compound.

A study on the synthesis of 4-Amino-3,5-dibromo-toluene from p-toluidine demonstrates the feasibility of performing electrophilic aromatic substitution on a protected p-toluidine derivative, supporting the initial steps of this proposed pathway. japsr.inpatsnap.com

Multistep Synthesis from Aniline Precursors

Starting from aniline or its derivatives, a multi-step synthesis can also be devised to produce this compound. A feasible approach could start with the protection of the amino group of aniline, followed by Friedel-Crafts isopropylation to introduce the isopropyl group, likely at the para position due to steric hindrance, yielding 4-isopropylaniline (B126951) (after deprotection).

Alternatively, a more direct route may start from a pre-functionalized aniline. For instance, a process could be envisioned starting from 4-aminobenzamide. A patent describes a method for the preparation of aminobenzonitrile from aminobenzamide by dehydration using thionyl chloride. google.com This suggests that if 4-amino-3-isopropylbenzamide (B14773009) could be synthesized, it could be a key intermediate.

A plausible route to this intermediate could start from a suitable aniline derivative. For example, starting with 2-isopropylaniline, one could perform a Sandmeyer reaction to introduce a cyano group at the 4-position, which would require diazotization of the amino group followed by reaction with a cyanide salt. However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach might involve starting with 4-aminobenzoic acid. The amino group would be protected, followed by isopropylation at the 3-position. The carboxylic acid would then be converted to the amide, and finally, the amide dehydrated to the nitrile, followed by deprotection. A patent describes the preparation of p-aminobenzamide from p-nitrobenzoic acid, which can be obtained from aniline, showcasing some of the required transformations. organic-chemistry.org

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches often involve the use of less hazardous reagents, milder reaction conditions, and catalytic systems.

Catalytic Reduction Methods for Aromatic Nitriles to Amines

While the reduction of a nitro group is a key step in some established pathways, the development of green catalytic methods for this transformation is an active area of research. These methods aim to replace stoichiometric and often hazardous reducing agents with more sustainable alternatives.

Several catalytic systems have been reported for the reduction of nitroarenes to anilines under green conditions. rsc.org These include the use of:

Iron-based catalysts : A well-defined iron-based catalyst system using formic acid as a reducing agent has been shown to be effective for the reduction of a broad range of nitroarenes to their corresponding anilines under mild, base-free conditions. rsc.org

Zinc dust in water : An inexpensive and robust protocol utilizes zinc dust in water containing nanomicelles from a commercially available surfactant. This method proceeds at room temperature and is tolerant to a wide variety of functional groups. rsc.org

Photocatalysis : Photocatalytic methods offer a green alternative by using light energy to drive the reduction. For example, cadmium sulfide (B99878) (CdS) nanorods have been used as photocatalysts for the reduction of nitrobenzene (B124822) to aniline. The reaction can proceed under an anaerobic atmosphere with ethanol (B145695) as a solvent and a hydrogen source.

These green catalytic reduction methods could be directly applied to the reduction of 3-isopropyl-4-nitrobenzonitrile to yield this compound, significantly improving the environmental footprint of this synthetic step.

| Catalyst System | Reducing Agent/Conditions | Key Advantages |

| Iron-based catalyst | Formic acid | Mild, base-free conditions, broad substrate scope. rsc.org |

| Zinc dust | Water with nanomicelles | Inexpensive, room temperature, tolerant to many functional groups. rsc.org |

| Cadmium Sulfide (CdS) nanorods | Light, ethanol (solvent/hydrogen source) | Uses light energy, avoids harsh chemical reductants. |

Metal-Free Catalytic Systems in Benzonitrile Synthesis

The development of synthetic routes that avoid the use of transition metals is a primary goal in green chemistry. Metal catalysts, while often efficient, can lead to product contamination and require additional, costly purification steps, which is a significant concern in pharmaceutical manufacturing. nih.gov Consequently, research has increasingly focused on metal-free alternatives for key transformations like cyanation.

One prominent metal-free approach is the modification of the classic Sandmeyer reaction. A simple and copper-free procedure has been developed for the synthesis of aryl nitriles from anilines. researchgate.net In this method, anilines react with tert-butyl isocyanide under mild, solvent-free conditions. This reaction tolerates a range of functional groups on the aniline starting material and proceeds in moderate to good yields without the need for air exclusion. researchgate.net The use of tert-butyl isocyanide serves as a potent alternative to traditional, more hazardous cyanide sources. researchgate.net

Another innovative metal-free strategy involves the site-selective C–H cyanoalkylation of aniline derivatives. Researchers have developed an efficient method using potassium persulfate (K₂S₂O₈) to mediate the reaction between aniline-derived amides and azobisisobutyronitrile (AIBN). nih.gov This protocol proceeds without any metal catalyst and demonstrates compatibility with various substrates, affording the desired products in moderate to high yields. nih.gov Mechanistic studies suggest the reaction involves a radical–radical coupling process initiated by the generation of N-centered radicals from the aryl amides. nih.gov

The following table summarizes the results from a study on a copper-free Sandmeyer-type reaction, illustrating its applicability to various aniline substrates.

Table 1: Synthesis of Benzonitriles via a Copper-Free Sandmeyer-Type Reaction

| Entry | Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Benzonitrile | 78 |

| 2 | 4-Methylaniline | 4-Methylbenzonitrile | 81 |

| 3 | 4-Methoxyaniline | 4-Methoxybenzonitrile | 75 |

| 4 | 4-Chloroaniline | 4-Chlorobenzonitrile | 72 |

| 5 | 4-Bromoaniline | 4-Bromobenzonitrile | 68 |

| 6 | 4-Nitroaniline | 4-Nitrobenzonitrile | 52 |

Data sourced from a study on copper-free cyanation of anilines. researchgate.net

Electrochemical methods also represent a promising frontier for metal-free cyanation. For instance, the electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines has been successfully achieved using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source in a buffered, undivided cell. researchgate.net Such approaches highlight the potential for direct C-H functionalization under metal-free conditions, avoiding pre-functionalized starting materials.

Chemo- and Regioselective Synthesis Strategies

Achieving high selectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity involves controlling the position of a chemical bond's formation.

Regioselectivity is crucial for establishing the correct substitution pattern on the benzene (B151609) ring. Direct functionalization of aromatic C-H bonds is an atom-economical strategy, but it often suffers from a lack of regiocontrol, leading to mixtures of isomers. nih.gov A classic and effective strategy to control regiochemistry involves using directing groups. For example, in the synthesis of a related compound, 4-amino-3-nitrobenzonitrile (B23877), the starting material is 4-acetamidobenzonitrile. prepchem.com The acetamido group (-NHCOCH₃) is an ortho-, para-director that activates the aromatic ring for electrophilic substitution. Because the para-position is blocked, it directs the incoming electrophile (a nitronium ion from potassium nitrate/sulfuric acid) exclusively to the ortho-position (position 3). prepchem.com A subsequent hydrolysis step removes the acetyl protecting group to reveal the final 4-amino-3-nitrobenzonitrile structure. prepchem.com This multi-step sequence ensures precise regiochemical control.

Modern methods aim for regioselectivity through catalyst or substrate control. The K₂S₂O₈-mediated cyanoalkylation, for instance, achieves site-selectivity through the use of an amide directing group, enabling functionalization at a specific C-H bond. nih.gov Similarly, challenging regioselective cyanations have been developed for complex heterocyclic systems and alicyclic amines, demonstrating the ongoing innovation in this field. researchgate.netnih.govchemistryviews.org

Chemoselectivity is demonstrated by reactions that proceed without affecting other sensitive functional groups within the molecule. For the synthesis of this compound, a synthetic route must be compatible with the amino, isopropyl, and nitrile functionalities. The development of metal-free catalytic systems has shown promise in this regard. The copper-free Sandmeyer-type reaction, for example, is compatible with functional groups such as ethers, halogens, and nitro groups. researchgate.net Likewise, the palladium-catalyzed cyanation of aryl chlorides, while not metal-free, has been optimized to tolerate sensitive groups including ketones, aldehydes, esters, and unprotected anilines. researchgate.net

The following table details research findings on the regioselective synthesis of substituted amines, highlighting the successful control over the reaction site.

Table 2: Regioselective α'-Cyanation of α-Substituted Alicyclic Amines

| Substrate (Amine) | Oxidant | Cyanide Source | Product | Yield (%) |

|---|---|---|---|---|

| 2-Phenylpiperidine | Trifluoroacetophenone | TMSCN | 6-Cyano-2-phenylpiperidine | 83 |

| 2-Methylpyrrolidine | Trifluoroacetophenone | TMSCN | 5-Cyano-2-methylpyrrolidine | 75 |

| 2-Benzylpiperidine | Trifluoroacetophenone | TMSCN | 6-Cyano-2-benzylpiperidine | 80 |

Data adapted from a study on the regioselective α-cyanation of unprotected alicyclic amines. nih.govchemistryviews.org

Chemical Reactivity and Derivatization of 4 Amino 3 Isopropylbenzonitrile

Reactivity of the Aromatic Amino Group

The aromatic amino group in 4-Amino-3-isopropylbenzonitrile is a primary site for chemical modification. Its reactivity is influenced by its nucleophilic character and its ability to activate the benzene (B151609) ring towards electrophilic substitution.

Amine Functional Group Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of classical amine reactions.

The primary amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides, acid anhydrides, or isocyanates. These reactions result in the formation of amide or urea (B33335) derivatives, respectively. For instance, the reaction with an isocyanate, such as 2-bromophenyl isocyanate, would be expected to yield an N,N'-disubstituted urea. This type of reaction is demonstrated in the synthesis of related phenyl urea compounds where an amino-benzonitrile derivative is treated with an isocyanate in the presence of a base like piperidine (B6355638) to neutralize the acid formed during the reaction. google.com

Table 1: Examples of Acylation Reactions on Aromatic Amines

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | Acetyl Chloride | N-acetylated amide |

| This compound | Phenyl Isocyanate | Phenylurea derivative |

This table presents expected or analogous reactions based on established chemical principles.

N-alkylation of the amino group in this compound can be achieved using alkylating agents like alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging due to the increased nucleophilicity of the resulting secondary amine. More sophisticated methods, such as reductive amination with aldehydes or ketones, or specialized catalytic systems, can offer better selectivity. The existence of N-alkylated derivatives like 4-Amino-3-(3-ethoxypropylamino)benzonitrile and 4-Amino-3-(3-hydroxypropylamino)benzonitrile in chemical databases suggests that such transformations are synthetically accessible. nih.govwipo.int

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. nih.gov This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. masterorganicchemistry.comyoutube.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles, catalyzed by copper(I) salts. masterorganicchemistry.com This provides a powerful method for introducing substituents that are otherwise difficult to incorporate directly onto the aromatic ring.

Key Sandmeyer and Related Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI leads to the formation of the corresponding 4-chloro-, 4-bromo-, or 4-iodobenzonitrile (B145841) derivatives. masterorganicchemistry.comdocbrown.info

Cyanation: Reaction with CuCN can be used to introduce a second nitrile group, although in this case, it would replace the amino function.

Hydroxylation: Heating the diazonium salt in water, often in the presence of a copper catalyst like Cu₂O, yields the corresponding phenol, 4-hydroxy-3-isopropylbenzonitrile. masterorganicchemistry.com

Trifluoromethylation: Modern variations of the Sandmeyer reaction allow for the introduction of a trifluoromethyl group using specific reagents. youtube.comoakwoodchemical.com

These transformations are invaluable for creating a diverse array of substituted benzonitrile (B105546) derivatives from a common amino precursor.

Influence of the Isopropyl Substituent on Amino Reactivity

The isopropyl group at the 3-position exerts both electronic and steric effects that modulate the reactivity of the amino group.

Electronic Effect: The isopropyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group. This enhanced electron density makes the amino group more nucleophilic compared to that of 4-aminobenzonitrile (B131773), potentially accelerating reactions like acylation and alkylation.

Steric Effect: The bulky nature of the isopropyl group provides steric hindrance at the ortho position (relative to the amino group). This can influence the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution reactions, the incoming electrophile might be directed away from the sterically crowded position adjacent to the isopropyl group. It can also sterically impede the approach of very large reagents to the amino group itself.

Reactivity of the Nitrile Group

The nitrile (-C≡N) group of this compound is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. docbrown.info

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) libretexts.org |

| Alkaline Hydrolysis | NaOH, heat, then H₃O⁺ | Carboxylic Acid (-COOH) libretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) youtube.com |

This table outlines common, predictable reactions for the nitrile functional group.

The primary reactions involving the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgyoutube.com Acid-catalyzed hydrolysis directly yields the carboxylic acid (4-amino-3-isopropylbenzoic acid) and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis first produces the carboxylate salt, which then requires acidification in a separate step to yield the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which would convert this compound into 4-amino-3-isopropylbenzylamine. youtube.com This reaction provides a method for synthesizing benzylamine (B48309) derivatives.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comyoutube.com The initial addition product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. masterorganicchemistry.comyoutube.com This reaction is a valuable tool for carbon-carbon bond formation, allowing for the synthesis of various keto-derivatives from the parent nitrile.

Nitrile Group Hydrolysis and Related Transformations

The nitrile group (-C≡N) of this compound can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation is a common and useful reaction for nitriles. ebsco.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org Water then acts as a nucleophile, attacking the nitrile carbon. libretexts.org Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate. libretexts.orgyoutube.comchemistrysteps.com Under more vigorous acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid. ebsco.comyoutube.com

Base-Catalyzed Hydrolysis: With a strong base like hydroxide (B78521), the nucleophilic addition of the hydroxide ion to the carbon-nitrogen triple bond initiates the reaction. libretexts.orgchemistrysteps.com This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt under basic conditions. chemistrysteps.com

It is important to note that stopping the hydrolysis at the amide stage can be challenging as the amide is often more reactive than the starting nitrile under the same conditions. youtube.com

Reduction of the Nitrile Moiety to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂), a synthetically valuable transformation. nih.govchemguide.co.uk This four-electron reduction is a well-established reaction in organic chemistry. nih.gov Several reducing agents can accomplish this conversion.

| Reducing Agent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in a solvent like diethyl ether, followed by an acidic workup. ebsco.comchemguide.co.uk | A powerful and common reducing agent for nitriles. chemguide.co.ukcommonorganicchemistry.com |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). chemguide.co.uk | The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | Typically performed in THF with heating. commonorganicchemistry.com | |

| Diisopropylaminoborane (B2863991) | In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.govorganic-chemistry.org | Reduces a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org |

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, diisopropylaminoborane can reduce nitriles in the presence of unconjugated alkenes and alkynes. nih.govorganic-chemistry.org

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. A notable example is the 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered ring. For instance, nitrones can undergo 1,3-dipolar cycloaddition with nitriles to form oxadiazoles. While specific examples with this compound are not prevalent in the provided search results, the general reactivity pattern is well-established for benzonitriles. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions are often controlled by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.net

Furthermore, dearomative (4+3) cycloaddition reactions have been developed for alkenyl-substituted indoles and pyrroles, leading to the formation of complex cyclohepta-fused systems. nih.gov While not directly involving a nitrile, these examples highlight the utility of cycloaddition strategies in building complex molecular architectures from aromatic precursors. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. lkouniv.ac.in Conversely, the nitrile group (-CN) is a deactivating group and a meta-director. The bulky isopropyl group also exerts a steric influence. The interplay of these effects determines the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comwikipedia.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.inmasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The strong activating effect of the amino group will likely direct incoming electrophiles to the positions ortho and para to it. However, the position ortho to the amino group is also meta to the deactivating nitrile group and sterically hindered by the adjacent isopropyl group. Therefore, substitution at the position para to the amino group (and ortho to the nitrile) is a likely outcome, though a complex mixture of products could be formed.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, especially when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.compressbooks.pub The nitrile group in this compound makes the ring more susceptible to nucleophilic attack. For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. wikipedia.orgchemistrysteps.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. chemistrysteps.com

Derivatization Strategies for Enhanced Analysis and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis.

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like amines to make them more volatile and thermally stable. sigmaaldrich.com The amino group of this compound can be derivatized using various reagents.

| Derivatization Reagent | Derivative Type | Analytical Advantage |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS (tert-butyldimethylsilyl) ether/amine | More stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| Propyl chloroformate | Propyl carbamate (B1207046) | Allows for direct derivatization in aqueous samples. science.gov |

| Phenylisothiocyanate (PITC) | Phenylthiocarbamyl (PTC) derivative | Provides high sensitivity for UV detection in HPLC. usp.org |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | AQC-amino acid derivative | Forms stable, fluorescent derivatives for HPLC analysis. usp.org |

| o-phthalaldehyde (OPA) | Fluorescent isoindole product | Used for fluorometric detection in HPLC; does not react with secondary amines. usp.org |

These derivatization methods can improve chromatographic resolution and provide characteristic mass spectral fragmentation patterns, aiding in the identification and quantification of the analyte. sigmaaldrich.com

The functional groups of this compound provide multiple handles for its incorporation into more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions. The nitrile group can be transformed into other functional groups as discussed previously. For example, a related compound, 4-Amino-3-iodobenzonitrile, has been used as a reactant in various synthetic transformations, including:

Hydroamination-double hydroarylation for the synthesis of fused carbazoles. sigmaaldrich.com

Cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates. sigmaaldrich.com

Asymmetric organocatalytic condensation and cycloaddition reactions. sigmaaldrich.com

Domino condensation/S-arylation/heterocyclization reactions. sigmaaldrich.com

These examples with a similar scaffold demonstrate the potential of this compound as a building block in the synthesis of diverse and complex organic molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Isopropylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum provides a map of all hydrogen atoms in a molecule. The spectrum of 4-Amino-3-isopropylbenzonitrile is predicted to show distinct signals for the isopropyl group, the aromatic protons, and the amine protons, each with characteristic chemical shifts and splitting patterns.

Isopropyl Protons : The isopropyl group gives rise to two signals: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The septet appears further downfield due to the deshielding effect of the aromatic ring. The coupling between the methine and methyl protons results in their characteristic multiplicities.

Aromatic Protons : The three protons on the benzene (B151609) ring constitute a complex splitting pattern, often referred to as an ABX system, due to their distinct chemical environments. The proton at C5, situated between the amino and isopropyl groups, is expected to be a doublet. The proton at C6, adjacent to the isopropyl group, would likely appear as a doublet of doublets. The proton at C2, adjacent to the cyano group, would present as a doublet.

Amine Protons : The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-a | 1.2 - 1.4 | Doublet | ~7.0 | -CH(CH₃ )₂ |

| H-b | 3.0 - 3.4 | Septet | ~7.0 | -CH (CH₃)₂ |

| H-c | 4.0 - 5.0 | Broad Singlet | N/A | -NH₂ |

| H-d | 6.7 - 6.9 | Doublet | ~8.5 | Ar-H (C5) |

| H-e | 7.2 - 7.4 | Doublet of Doublets | ~8.5, ~2.0 | Ar-H (C6) |

| H-f | 7.4 - 7.5 | Doublet | ~2.0 | Ar-H (C2) |

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Nitrile carbons, for instance, appear in a characteristic downfield region. youtube.com Quaternary carbons, those without any attached protons, typically show signals of lower intensity. youtube.com

Aliphatic Carbons : Two signals are expected for the isopropyl group: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Aromatic Carbons : Six distinct signals are predicted for the aromatic ring carbons. Four signals correspond to carbons with attached protons (CH), and two are for the quaternary carbons (C-1, C-3, and C-4). The positions of these signals are influenced by the electronic effects of the amino, isopropyl, and cyano substituents.

Nitrile Carbon : The carbon of the cyano (-C≡N) group is expected to appear as a single, low-intensity signal in the region of 115-125 ppm. youtube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 22 - 24 | -CH(C H₃)₂ |

| 27 - 30 | -C H(CH₃)₂ |

| 100 - 105 | C 1 |

| 118 - 120 | -C ≡N |

| 115 - 135 | Aromatic C H (C2, C5, C6) |

| 140 - 155 | Aromatic C (C3, C4) |

Two-dimensional (2D) NMR experiments provide connectivity information that is crucial for assembling the molecular structure from the individual signals observed in 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the isopropyl methine proton (septet) with the isopropyl methyl protons (doublet). It would also reveal the coupling network among the aromatic protons, confirming their relative positions on the ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the signal for the isopropyl methine proton and the signal for the isopropyl methine carbon. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu HMBC is powerful for connecting different fragments of a molecule. Key correlations for confirming the structure of this compound would include a cross-peak between the isopropyl methine proton and the aromatic carbons at C-2, C-3, and C-4, and correlations from the aromatic protons to the nitrile carbon. These connections unambiguously establish the substitution pattern on the benzene ring. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 0.001 Da). nih.gov For this compound (C₁₀H₁₂N₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This provides unequivocal confirmation of the molecular formula. The analysis is typically performed on the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Ion Formula | [C₁₀H₁₃N₂]⁺ |

| Calculated Exact Mass of Ion | 161.10732 |

| Observed Mass (Hypothetical) | 161.1071 (within 5 ppm error) |

Hyphenated Chromatographic-Mass Spectrometric Techniques for Purity and Identity

Combining chromatography with mass spectrometry creates a powerful analytical tool for separating components of a mixture and identifying them.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both quantification and identity confirmation. lcms.cz A sample is first injected into a liquid chromatograph, where it is separated from impurities on a column (e.g., a reversed-phase C18 column). The separated components then enter a tandem mass spectrometer.

For identity confirmation, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 161.1) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the molecule's structure. nih.gov The combination of a unique retention time from the LC and specific precursor-to-product ion transitions in the MS/MS provides very high confidence in the compound's identity and allows for its accurate quantification even in complex mixtures. youtube.comrestek.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nist.govwaters.com This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. nist.gov For a molecule like this compound, UPLC is an ideal technique for purity assessment, quantification, and stability studies.

A typical analysis would employ a reverse-phase (RP) UPLC method. Given the compound's aromatic nature and the presence of both a polar amino group and a non-polar isopropyl group, a C18 or similar stationary phase would be effective. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the compound and any potential impurities with different polarities. For applications compatible with mass spectrometry (MS), a volatile acid like formic acid would be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

The high efficiency of UPLC systems allows for sharp, narrow peaks, enabling the separation of closely related impurities from the main compound peak. nist.gov Detection would typically be performed using a UV detector, leveraging the chromophoric nature of the substituted benzene ring.

Table 1: Representative UPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition | Purpose |

| Column | Sub-2 µm C18 Stationary Phase (e.g., 2.1 x 50 mm) | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reverse-phase chromatography; MS-compatible. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component to elute the analyte from the column. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns to ensure high efficiency. |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance of the aromatic ring for detection and quantification. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times and peak shapes. |

| Injection Vol. | 1 - 5 µL | Small volume suitable for high-efficiency systems. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These two techniques are complementary, as their selection rules differ: FT-IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. merckmillipore.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the key functional groups are the primary amine (-NH₂), the isopropyl group (-CH(CH₃)₂), the nitrile group (-C≡N), and the substituted aromatic ring.

While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on characteristic group frequencies from similar molecules. nist.govnist.govchemicalbook.com

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) nist.gov | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| N-H Scissoring (Bending) | 1590 - 1650 | Medium-Strong | |

| Alkyl C-H (Isopropyl) nist.gov | C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | Medium-Strong |

| C-H Bending | 1365 - 1385 (doublet) | Medium-Strong | |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C-H Out-of-Plane Bending | 800 - 900 | Strong | |

| Nitrile (-C≡N) nist.gov | C≡N Stretch | 2220 - 2260 | Medium-Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrations that cause a significant change in the polarizability of the electron cloud, such as those involving non-polar bonds, tend to produce strong Raman signals. merckmillipore.com

For this compound, several key features would be expected in its Raman spectrum. The symmetric vibrations of the aromatic ring and the C-C bonds of the isopropyl group would likely be strong. The nitrile stretch (-C≡N) is also typically intense in Raman spectra due to the polarizable triple bond. In contrast, the N-H vibrations of the amino group, which are strong in the IR spectrum, would be expected to be weaker in the Raman spectrum.

Table 3: Predicted Key Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong |

| Aromatic Ring | Ring Breathing (Symmetric Stretch) | ~1000 | Strong |

| C=C Stretch | 1550 - 1620 | Strong | |

| Alkyl C-H (Isopropyl) | C-H Stretch | 2850 - 3000 | Strong |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Weak |

Analysis of the Raman spectrum would confirm the presence of the nitrile and the substituted aromatic ring, providing a more complete vibrational profile when used in conjunction with FT-IR data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. rigaku.com

Single-Crystal X-ray Diffraction of this compound

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build a three-dimensional electron density map of the unit cell, from which the atomic structure can be solved and refined. rigaku.com

Although no published crystal structure for this compound exists, such an analysis would yield precise structural parameters.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Description |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating crystal lattice. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C≡N). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-N-H). |

| Torsional Angles | The dihedral angles that define the conformation of the molecule, such as the rotation of the isopropyl group relative to the aromatic ring. |

| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |

This data would confirm the connectivity of the atoms and reveal details about the planarity of the aromatic ring and the orientation of the amino and isopropyl substituents.

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray diffraction also reveals how molecules arrange themselves in the crystal, a phenomenon governed by intermolecular interactions. researchgate.net For this compound, the functional groups present would dictate the packing arrangement. The primary amine group is a hydrogen bond donor, while the nitrogen of the nitrile group is a hydrogen bond acceptor.

Therefore, a key expected interaction would be intermolecular hydrogen bonding of the N-H···N type, likely forming chains or dimeric motifs that link the molecules into a supramolecular architecture. In addition to these strong interactions, weaker forces would also play a crucial role. These could include:

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.

C-H···π Interactions: Weak hydrogen bonds between the C-H bonds of the isopropyl group and the face of an adjacent aromatic ring.

Van der Waals Forces: Isotropic forces arising from the non-polar isopropyl groups and the hydrocarbon backbone of the molecule.

Electrochemical Characterization Techniques

The electrochemical properties of aromatic compounds are of significant interest as they provide insights into their electron-donating or -accepting capabilities, which are crucial for understanding their reactivity and potential applications in materials science and medicinal chemistry. Techniques such as cyclic voltammetry are instrumental in characterizing the redox behavior of these molecules.

Cyclic voltammetry is a potent electrochemical technique used to study the redox properties of a species in solution. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the oxidation and reduction processes of the analyte.

For aniline (B41778) and its derivatives, electrochemical oxidation is a key area of study. The process typically begins with the loss of one electron from the nitrogen atom of the amino group, forming a radical cation. nih.gov The stability and subsequent reactions of this radical cation are heavily influenced by the nature and position of the substituents on the aromatic ring. znaturforsch.comnih.gov Electron-donating groups tend to stabilize the radical cation and lower the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups destabilize the radical cation and shift the oxidation potential to more positive values. nih.gov

In the case of This compound , the aromatic ring is substituted with three groups possessing distinct electronic effects:

An amino group (-NH₂) at position 4, which is a strong electron-donating group.

An isopropyl group (-CH(CH₃)₂) at position 3, which is a weak electron-donating group.

A benzonitrile (B105546) group (-CN) at position 1, which is a strong electron-withdrawing group.

The table below presents representative oxidation potential data for aniline and some of its derivatives, illustrating the impact of different substituents. These values are typically measured against a reference electrode, such as Ag/AgCl or a Saturated Calomel Electrode (SCE), and can be influenced by experimental conditions like the solvent, supporting electrolyte, and scan rate. rasayanjournal.co.insrce.hr

| Compound Name | Substituent(s) | Anodic Peak Potential (Epa vs. reference) | Key Observations |

| Aniline | -H | ~ +0.9 to +1.1 V | Baseline for comparison. researchgate.net |

| 4-Methylaniline (p-Toluidine) | 4-CH₃ (electron-donating) | Lower than aniline | The electron-donating methyl group facilitates oxidation. |

| 4-Methoxyaniline (p-Anisidine) | 4-OCH₃ (strong electron-donating) | Significantly lower than aniline | The strong electron-donating methoxy (B1213986) group significantly eases oxidation. |

| 4-Nitroaniline | 4-NO₂ (strong electron-withdrawing) | Higher than aniline | The electron-withdrawing nitro group makes oxidation more difficult. rasayanjournal.co.in |

| 4-Aminobenzonitrile (B131773) | 4-CN (electron-withdrawing) | Higher than aniline | The cyano group increases the oxidation potential compared to aniline. |

Based on these trends, it can be inferred that the oxidation potential of This compound would be higher than that of aniline due to the electron-withdrawing nature of the nitrile group. However, it would likely be lower than that of 4-aminobenzonitrile, as the electron-donating isopropyl group at the 3-position would facilitate the removal of an electron from the amino group. The initial oxidation process is expected to be an irreversible one-electron transfer leading to the formation of a radical cation. Further oxidation or coupling reactions of this intermediate may occur at higher potentials, potentially leading to the formation of polymeric films on the electrode surface, a common phenomenon observed with aniline and its derivatives. srce.hr

Computational and Theoretical Investigations of 4 Amino 3 Isopropylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Amino-3-isopropylbenzonitrile. These calculations, based on the principles of quantum mechanics, can elucidate the molecule's electronic properties and predict its most stable three-dimensional arrangements.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can provide insights into the distribution of electrons within this compound and how this distribution influences its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, the amino (-NH2) group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the nitrile (-CN) group is an electron-withdrawing group and will lower the LUMO energy, making it more reactive towards nucleophiles. The isopropyl group, being a weak electron-donating group, will have a more subtle effect on the electronic structure. DFT calculations can precisely quantify these effects and predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | High | Indicates good electron-donating ability, susceptible to oxidation. |

| LUMO Energy | Low | Indicates good electron-accepting ability, susceptible to reduction. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule with asymmetric charge distribution. |

| Electron Density on Amino N | High | A likely site for electrophilic attack. |

| Electron Density on Nitrile C | Low | A likely site for nucleophilic attack. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets.

The presence of the rotatable isopropyl group in this compound means that the molecule can exist in different spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. youtube.com This is typically done by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more dihedral angles. nih.govresearchgate.netnih.gov

For this compound, the key dihedral angle to consider would be the one defining the orientation of the isopropyl group relative to the benzene (B151609) ring. By systematically rotating this group and calculating the energy at each step, a one-dimensional potential energy curve can be generated. youtube.comresearchgate.net The minima on this curve correspond to stable conformers, while the maxima represent the transition states between them. youtube.com These calculations can reveal whether certain orientations of the isopropyl group are sterically hindered and therefore energetically unfavorable. youtube.com The relative energies of the conformers determine their population at a given temperature. u-szeged.hu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and interactions with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.netnih.gov

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water, and how this affects its conformation and properties.

Flexibility: The range of motion of the isopropyl group and the amino group at different temperatures.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the liquid or solid state.

These simulations can provide a more realistic understanding of the molecule's behavior in a condensed phase, which is often more relevant to practical applications.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Cheminformatics involves the use of computational methods to analyze chemical data. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

For this compound, a QSPR study could be conducted to predict properties such as its boiling point, solubility, or partition coefficient based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound (Illustrative)

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecule. |

| Geometrical | Molecular Surface Area | Shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity. |

| Physicochemical | LogP | Hydrophobicity of the molecule. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. For instance, DFT calculations can predict vibrational frequencies, which can be compared to experimental infrared (IR) and Raman spectra. Similarly, NMR chemical shifts can be calculated to help assign the signals in an experimental NMR spectrum. The prediction of spectroscopic parameters is a valuable tool for confirming the structure of a synthesized compound. nih.gov

Furthermore, computational methods can be employed to explore potential reaction pathways involving this compound. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and thermodynamics of a reaction. This can help in understanding the mechanism of a known reaction or in predicting the feasibility of a new synthetic route. nih.gov For example, the reactivity of the amino and nitrile groups in various reactions, such as acylation of the amino group or hydrolysis of the nitrile group, could be investigated computationally.

Role of 4 Amino 3 Isopropylbenzonitrile in Advanced Materials Science Research

Precursor for Specialty Polymers and Resins

The bifunctional nature of 4-Amino-3-isopropylbenzonitrile, with its reactive amino and nitrile groups, makes it a valuable monomer for the synthesis of specialty polymers and resins. These functional groups can participate in various polymerization reactions, such as polycondensation and addition polymerization, to form robust and high-performance polymeric systems. The incorporation of the isopropyl group on the benzene (B151609) ring further influences the final properties of the polymers, often enhancing solubility and modifying the polymer chain packing.

The integration of this compound into polymer backbones can significantly enhance the thermal stability of the resulting materials. This is particularly evident in the synthesis of polyimides, a class of polymers renowned for their exceptional heat resistance. specialchem.comresearchgate.net The aromatic structure of the benzonitrile (B105546) unit contributes to the inherent rigidity and high-temperature performance of the polymer chains. While the introduction of aliphatic units like an isopropyl group can sometimes reduce thermal stability compared to fully aromatic systems, it can also improve processability. rsc.org Research on polyimides has shown that careful molecular design, balancing rigid aromatic segments with flexible aliphatic groups, can lead to materials with a desirable combination of high thermal stability and good engineering properties. rsc.org Polyimides, in general, exhibit high glass transition temperatures (Tg > 300°C) and decomposition temperatures often exceeding 500°C, making them suitable for demanding applications in aerospace and electronics. specialchem.comrsc.org

Table 1: General Thermal Properties of High-Performance Polyimides

| Property | Typical Value |

| Glass Transition Temperature (Tg) | > 300°C specialchem.com |

| Decomposition Temperature (5% weight loss) | > 510°C in N₂ rsc.org |

| Long-term Use Temperature | -200 to 300°C nih.gov |

This table presents typical values for high-performance polyimides, the class of polymers for which this compound can serve as a precursor.

Polymers derived from this compound, such as polyimides and polybenzoxazines, are known for their excellent chemical resistance. researchgate.netacs.orghighperformancepolymer.co.uk The stable aromatic and imide structures within the polymer chains make them resistant to a wide range of chemicals, including organic solvents, acids, and bases. highperformancepolymer.co.uk This chemical inertness is a critical attribute for materials used in harsh chemical environments, such as in chemical processing equipment, automotive components, and protective coatings. The long, linear, and ordered chains in aromatic polyimides contribute to their solvent resistance. specialchem.com The cross-linked network structure of thermosetting resins like polybenzoxazines, for which aminobenzonitrile derivatives can be precursors, further enhances their chemical and corrosion resistance. nih.govacs.org

Components in Organic Electronic Materials

The electronic properties of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make it a promising candidate for use in organic electronic materials. This donor-acceptor (D-A) structure is a fundamental design principle for various functional organic molecules.

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. The key to a molecule exhibiting NLO properties is often a D-π-A structure, where an electron donor and an electron acceptor are connected by a π-conjugated system. mdpi.com this compound can serve as a crucial building block in the synthesis of such chromophores. The amino group acts as the electron donor, while the nitrile group functions as the electron acceptor. semanticscholar.org By incorporating this molecule into larger conjugated systems, researchers can design chromophores with large molecular first hyperpolarizabilities (β), a key parameter for NLO activity. semanticscholar.orgresearchgate.net The synthesis of NLO chromophores often involves embedding them into a polymer matrix, and the isopropyl group on the this compound unit can improve the solubility and compatibility of the chromophore within the host polymer. mdpi.com

Benzonitrile derivatives are widely utilized in the development of organic fluorescent materials, including those used in organic light-emitting diodes (OLEDs). acs.orgrsc.orgresearchgate.net These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. rsc.orgresearchgate.net The benzonitrile moiety can act as an electron-accepting core in TADF emitters. rsc.org By functionalizing the benzonitrile core with electron-donating groups, such as the amino group in this compound, it is possible to tune the photophysical properties, including the emission color and quantum yield. acs.orgnih.gov Research has shown that carbazole-benzonitrile derivatives can act as universal hosts for high-efficiency blue OLEDs, demonstrating the potential of benzonitrile-based materials in advanced display and lighting technologies. rsc.org

Table 2: Examples of Benzonitrile Derivatives in Organic Electronics

| Derivative Type | Application | Key Finding | Reference |

| Fluorinated Benzonitrile with Phenoxazine/Carbazole | Dual Emission and TADF | Photoluminescence quantum yields up to 18% in PMMA films. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Dicyanocarbazole-Benzonitrile | Host for Blue TADF OLEDs | Achieved high external quantum efficiency of over 20%. rsc.org | rsc.org |

| Carbazole-Benzonitrile | Universal Host for Blue OLEDs | High external quantum efficiency of up to 31.1% in TADF devices. rsc.org | rsc.org |

Applications in Advanced Coatings and Adhesives

The robust properties of polymers derived from this compound also translate into applications in advanced coatings and adhesives. These materials are sought after for their ability to protect substrates from heat, chemicals, and mechanical stress.

Polyimides, for which this compound can be a monomer precursor, are used in high-performance coatings due to their thermal stability and chemical resistance. researchgate.net Similarly, benzoxazine (B1645224) resins, which can be synthesized from aminobenzonitrile derivatives, are emerging as promising materials for advanced coatings and adhesives due to their excellent dimensional stability, low surface-free energy, and superior flame retardancy. acs.org The polymerization of these resins involves a ring-opening mechanism that results in a highly cross-linked phenolic-type structure, contributing to their strong adhesion and durability. The versatility in the molecular design of benzoxazine monomers allows for the incorporation of functional groups that can further enhance properties like adhesion and environmental resistance. acs.org

4 Amino 3 Isopropylbenzonitrile in Supramolecular Chemistry and Self Assembly

Design and Synthesis of Supramolecular Architectures

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. Molecules like 4-Amino-3-isopropylbenzonitrile can be considered tectons, or building blocks, whose inherent chemical information dictates the formation of larger, well-defined assemblies through molecular self-assembly. The process is driven by interactions such as hydrogen bonding, π-π stacking, and coordination with metal centers. nih.gov

The amino group (-NH₂) in this compound is a primary site for hydrogen bonding, acting as a hydrogen donor. The nitrile group (-C≡N) can act as a hydrogen bond acceptor. This donor-acceptor pairing is crucial for the formation of predictable supramolecular motifs.

Detailed crystallographic studies of related molecules provide insight into the likely hydrogen bonding patterns of this compound. For instance, in the crystal structure of 4-Isopropylamino-3-nitrobenzonitrile, a related compound, an intramolecular N-H···O hydrogen bond is observed. nih.govresearchgate.net Furthermore, weak intermolecular C-H···O and C-H···N hydrogen bonds link the molecules together. nih.govresearchgate.net In a similar vein, the structure of Isopropyl 4-aminobenzoate, which features an amino group and an isopropyl substituent, reveals that molecules are linked by N-H···O and N-H···N hydrogen bonds, creating double chains within the crystal. nih.gov This suggests that this compound could form similar chain or network structures through a combination of N-H···N and C-H···N interactions.

Table 1: Hydrogen Bonding Interactions in Related Amino-Aromatic Compounds

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 4-Isopropylamino-3-nitrobenzonitrile | Intramolecular N-H···O | Between the amine hydrogen and a nitro oxygen atom. | nih.govresearchgate.net |

| 4-Isopropylamino-3-nitrobenzonitrile | Intermolecular C-H···O / C-H···N | Weak aromatic C-H bonds link molecules. | nih.govresearchgate.net |

The benzene (B151609) ring of this compound provides a platform for π-π stacking interactions, which are significant in stabilizing supramolecular assemblies. nih.gov These interactions occur between electron-rich and electron-poor aromatic rings or between similar aromatic systems. The electronic nature of the substituents on the ring modulates the strength and geometry of these interactions.

In the case of 4-Isopropylamino-3-nitrobenzonitrile, weak aromatic ring π-π interactions are present, with a minimum ring centroid-centroid separation of 3.9841 (16) Å. nih.gov The formation of electron-donor-acceptor (EDA) complexes through π-stacking is a known strategy for creating functional materials. uobaghdad.edu.iq For example, the cocrystal of 4-nitrophthalonitrile (B195368) and 1,3,5-trimethoxybenzene (B48636) forms through π-stacking, resulting in a material with strong visible light absorption capabilities. uobaghdad.edu.iq This indicates that the aromatic system of this compound could be similarly utilized in designing materials with specific electronic or photophysical properties by selecting appropriate π-stacking partners.

Both the amino and nitrile groups of aminobenzonitriles can coordinate to metal centers, making them versatile ligands in coordination chemistry. nih.govunibo.ittandfonline.com The nitrile group typically acts as a monodentate ligand, while the amino group can also bind to the metal, potentially leading to chelation or the formation of bridged coordination polymers. nih.gov

Studies on the closely related 4-aminobenzonitrile (B131773) (4-ABN) have demonstrated its ability to form a variety of coordination complexes with different dimensionalities. ulisboa.ptresearchgate.net Depending on the metal ion and reaction conditions, 4-ABN can produce 0-D mononuclear complexes, 1-D polymeric chains, and even complex 3-D coordination networks. ulisboa.ptresearchgate.net This highlights how a simple amino-benzonitrile ligand can be used to construct diverse supramolecular architectures through self-assembly with metal ions. researchgate.net The presence of the isopropyl group in this compound would introduce steric hindrance that could influence the coordination geometry and the dimensionality of the resulting polymer, potentially favoring the formation of specific, less-crowded structures.

Table 2: Coordination Complexes of 4-Aminobenzonitrile (4-ABN)

| Metal Ion | Complex Formula | Dimensionality | Reference |

|---|---|---|---|

| Platinum (Pt) | {[PtCl₂(4-ABN)₂]} | 0-D Mononuclear | ulisboa.pt |

| Zinc (Zn) | {Zn(4-ABN)₂(H₂O)₂₂}ₙ | 1-D Polymeric Chain | ulisboa.pt |

| Copper (Cu) | {Cu(4-ABN)₂(MeOH)₂₂}ₙ | 1-D Polymeric Chain | ulisboa.pt |

Anion Recognition and Binding Studies

Amino-aromatic systems are of significant interest in the design of synthetic receptors for anions. The recognition process is typically driven by a combination of non-covalent interactions, including hydrogen bonds, ion-dipole interactions, and electrostatic interactions. researchgate.net The N-H fragments of amino, amide, or pyrrole (B145914) groups are commonly employed as hydrogen-bond-donating sites for binding anions. researchgate.netnih.gov